molecular formula C17H18N2O5 B3830337 N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide

Cat. No.: B3830337
M. Wt: 330.33 g/mol
InChI Key: QNIHROCWUWPMJJ-ZDLGFXPLSA-N
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Description

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a dimethoxyphenyl group, and a dihydroxybenzene moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,5-dihydroxybenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10(15-5-4-14(23-2)9-16(15)24-3)18-19-17(22)11-6-12(20)8-13(21)7-11/h4-9,20-21H,1-3H3,(H,19,22)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIHROCWUWPMJJ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dihydroxybenzamide

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